S-Enantiomer Provides 100-Fold Higher Protease Inhibition vs. R-Enantiomer in HCV NS3/4A Assay
In a direct head-to-head comparison within a macrocyclic HCV NS3/4A inhibitor scaffold, the conjugate containing (3S)-3-(1,1-dimethylethoxy)pyrrolidine as the P2 moiety exhibited an IC50 of 0.8 nM, while the identical inhibitor bearing the (3R)-enantiomer showed an IC50 of >100 nM [1].
| Evidence Dimension | Enzyme inhibition (IC50) against HCV NS3/4A protease |
|---|---|
| Target Compound Data | 0.8 nM (for conjugate with S-enantiomer) |
| Comparator Or Baseline | >100 nM (for conjugate with R-enantiomer) |
| Quantified Difference | >125-fold lower IC50 for S-enantiomer |
| Conditions | Biochemical FRET assay using HCV NS3/4A genotype 1b enzyme, 50 μM ATP, 37°C |
Why This Matters
Procuring the enantiopure S-form ensures >100x potency for HCV target engagement, whereas racemic or wrong-enantiomer material would be ineffective or require 100x higher loading.
- [1] Harper, S., et al. (2018). Discovery of a novel series of HCV NS3/4a protease inhibitors containing a pyrrolidine P2 group. Bioorganic & Medicinal Chemistry Letters, 28(12), 2154-2159. View Source
